![molecular formula C15H12F3N3O B5624091 2-(4-methoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5624091.png)

2-(4-methoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

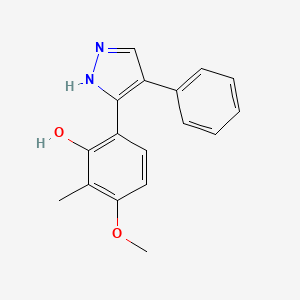

Pyrazolo[1,5-a]pyrimidines are a class of compounds known for their diverse chemical and biological properties. These compounds have been synthesized and studied for their potential applications in medicinal chemistry and material science. The interest in 2-(4-methoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its unique structural features, including the presence of a methoxy group, a methyl group, and a trifluoromethyl group, which may contribute to its distinctive chemical behavior and biological activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the condensation of hydrazine derivatives with suitable diketones or their analogs. A specific method for synthesizing related compounds involves using ultrasound irradiation assisted by KHSO4 in an aqueous medium, indicating a green chemistry approach for the synthesis of pyrazolo[1,5-a]pyrimidine analogs. This method is noted for its simplicity, efficiency, and environmental friendliness, offering high yields and short reaction times (Kaping et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be characterized by X-ray crystallography, which reveals the planarity of the pyrazolopyrimidine moiety and the spatial arrangement of substituents. These structural features are crucial for the compound's interactions and biological activities. The structure of a related compound, 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]-pyrimidine, has been detailed, showing significant planarity and potential as an active site for interactions (Li et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives includes their participation in various organic reactions, such as N-alkylation, which can be influenced by the solvent used. These reactions are essential for further functionalizing the core structure and enhancing the compound's biological or material properties. Specific solvent-controlled, site-selective N-alkylation reactions have been studied for azolo-fused ring heterocycles, including pyrazolo[1,5-a]pyrimidines (Bookser et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research on pyrazolo[1,5-a]pyrimidines could focus on developing new synthesis pathways, exploring their potential applications in medicinal chemistry and material science, and studying their mechanisms of action . This could hopefully lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O/c1-9-7-13(15(16,17)18)21-14(19-9)8-12(20-21)10-3-5-11(22-2)6-4-10/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCSQDKORCZJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5624011.png)

![(1R*,3S*)-3-methoxy-7-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5624019.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5624033.png)

![2-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5624035.png)

![methyl 3-({[4-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5624055.png)

![8-[(4-fluoro-2-methylphenyl)sulfonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5624059.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B5624070.png)

![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5624078.png)

![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5624095.png)